Pyrazolo[1,5-a]pyrazine-4-carboximidamide
Description
Pyrazolo[1,5-a]pyrazine-4-carboximidamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of pyrazole and pyrazine rings, with a carboximidamide group at the 4-position. Its unique structure imparts a range of chemical and biological properties, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrazine-4-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-7(9)6-5-1-2-11-12(5)4-3-10-6/h1-4H,(H3,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMWCNWJYVFAHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=N1)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrazine-4-carboximidamide typically involves the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines. This reaction is carried out under elevated pressure and high temperature conditions. The resulting intermediates, such as nitriles, are then converted to amidoximes and amidines through subsequent reactions .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using more accessible catalysts and reaction conditions. For example, the carbonylation of 4-chloropyrazolo[1,5-a]pyrazines can be performed using [Pd(dppf)Cl2]·CH2Cl2 as a catalyst at 40 atm and 120°C for 12 hours .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrazine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly at the 4-position, are common and can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Pyrazolo[1,5-a]pyrazine-4-carboximidamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrazine-4-carboximidamide involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar fused ring structure but contains a pyrimidine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrazine: Another related compound with a fused imidazole and pyrazine ring system.
Uniqueness
Pyrazolo[1,5-a]pyrazine-4-carboximidamide is unique due to its specific substitution pattern and the presence of the carboximidamide group at the 4-position. This structural feature imparts distinct chemical and biological properties, making it a valuable scaffold for drug discovery and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
